molecular formula C10H21FN2O2S B2449559 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine CAS No. 2034462-15-0

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine

Cat. No.: B2449559
CAS No.: 2034462-15-0
M. Wt: 252.35
InChI Key: NYQFOHSDKLCFFB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluoroethyl and isobutylsulfonyl groups in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine typically involves the reaction of piperazine with 2-fluoroethyl chloride and isobutylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the isobutylsulfonyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2-Fluoroethyl)piperazine: Lacks the isobutylsulfonyl group, resulting in different chemical properties.

    4-(Isobutylsulfonyl)piperazine: Lacks the fluoroethyl group, affecting its biological activity.

Uniqueness: 1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine is unique due to the presence of both the fluoroethyl and isobutylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Biological Activity

1-(2-Fluoroethyl)-4-(isobutylsulfonyl)piperazine, identified by its CAS number 2034462-15-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄FNO₂S
  • Molecular Weight : 241.30 g/mol

This compound features a piperazine ring, which is a common scaffold in many pharmacologically active agents.

Target Receptors

  • Serotonin Transporter (SERT) : Piperazine derivatives often exhibit selective serotonin reuptake inhibition (SSRI) properties, potentially influencing mood and anxiety disorders.
  • Dopamine Receptors : Compounds with similar structures have been investigated for their dopaminergic activity, which is vital in the treatment of conditions like schizophrenia and Parkinson’s disease.

In Vitro Studies

Recent studies have evaluated the biological activity of compounds similar to this compound. For instance, piperazine derivatives have been shown to possess:

  • Monoamine Oxidase Inhibition : Compounds with the piperazine moiety demonstrated significant inhibition of monoamine oxidase (MAO), particularly MAO-B, which plays a role in neurodegenerative diseases like Alzheimer’s. For example, a related derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition .
CompoundIC50 (µM)Selectivity Index (SI)
T60.013120.8
T30.039107.4

Cytotoxicity Assessments

Cytotoxic effects were evaluated using fibroblast cell lines (L929). The findings indicated that certain derivatives caused significant cell death at higher concentrations, while others remained non-toxic across various dosages. This suggests that while some piperazine derivatives may possess therapeutic potential, careful consideration of dosage is crucial to avoid cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

  • Neuroprotective Effects : Research indicates that certain piperazine compounds can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative disorders.
  • Antidepressant Activity : The modulation of serotonin levels through SERT inhibition has been linked to antidepressant effects in animal models, suggesting that this compound could also exhibit similar properties.
  • Behavioral Studies : Animal studies assessing the impact of related compounds on anxiety and depression-like behaviors demonstrated significant reductions in anxiety scores, further supporting the potential utility of these compounds in treating mood disorders.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-(2-methylpropylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21FN2O2S/c1-10(2)9-16(14,15)13-7-5-12(4-3-11)6-8-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQFOHSDKLCFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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